molecular formula C11H14O3 B2547495 4-(3-Methylphenoxy)butanoic acid CAS No. 22180-01-4

4-(3-Methylphenoxy)butanoic acid

Cat. No.: B2547495
CAS No.: 22180-01-4
M. Wt: 194.23
InChI Key: DAEUMJMOLYOQFB-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group attached to the fourth carbon of the butanoic acid chain, with a methyl substituent at the meta position (C3) of the aromatic ring. Its molecular formula is C₁₁H₁₄O₃, and it belongs to a class of compounds widely studied for their herbicidal, pharmaceutical, and synthetic applications.

Properties

IUPAC Name

4-(3-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEUMJMOLYOQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22180-01-4
Record name 4-(3-methylphenoxy)butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)butanoic acid typically involves the reaction of 3-methylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 3-methylphenol with butyric acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Methylphenoxy)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Conformational Analysis

The spatial arrangement of substituents significantly influences molecular properties. For 4-(3-methylphenoxy)butanoic acid, the carboxyl group adopts a nearly planar conformation, with a HO—C(O)—CH₂—CH₂ torsion angle of 174.73° . This contrasts with analogs like:

  • 4-(4-Chlorophenoxy)butanoic acid: Torsion angle = 161.6°
Table 1: Structural and Conformational Comparison
Compound Substituent(s) on Aromatic Ring Torsion Angle (°) Key Feature
This compound 3-CH₃ 174.73 Meta-methyl, planar carboxyl
4-(4-Chlorophenoxy)butanoic acid 4-Cl 161.6 Para-chloro, twisted carboxyl
4-(2,4-Dichlorophenoxy)butanoic acid 2-Cl, 4-Cl 170.1 Di-ortho-chloro, moderate twist
Herbicidal Activity

Compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are established synthetic auxin herbicides . Their activity arises from mimicking plant growth hormones, disrupting cell elongation. Key differences:

  • MCPB : Chlorine at C4 and methyl at C2 on the aromatic ring; solubility = 4.3 (predicted) .
  • 2,4-DB: Dichloro substitution at C2 and C4; solubility = 3.9 . The meta-methyl group in this compound may reduce herbicidal potency compared to chloro-substituted analogs due to decreased electrophilicity.

Physical and Chemical Properties

Table 2: Physicochemical Data for Selected Analogs
Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility (Predicted)
This compound C₁₁H₁₄O₃ Not reported Not reported Not reported
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 67 176 (3 mmHg) Not reported
MCPB C₁₁H₁₃ClO₃ Not reported Not reported 4.3
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 67–71 368.7 Not reported

Notes:

  • The target compound lacks reported solubility and melting/boiling points, limiting direct comparisons.
  • Bromine and methoxy substituents increase molecular weight and polarity, influencing solubility and crystallinity .

Key Research Findings and Gaps

Structural Insights: The meta-methyl group in this compound enhances conformational rigidity compared to chloro-substituted analogs .

Data Limitations : Critical physicochemical data (e.g., solubility, pKa) for the target compound are absent in the evidence, hindering comprehensive comparisons.

Biological Activity

4-(3-Methylphenoxy)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 3-methylphenoxy group. Its molecular formula is C11H14O3, and it has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14O3
  • Molecular Weight : Approximately 194.23 g/mol
  • Physical Properties :
    • Density: 1.067 g/cm³
    • Boiling Point: 293.6ºC at 760 mmHg

The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and pain pathways. The carboxylic acid functional group can engage in acid-base reactions, while the phenoxy group facilitates hydrogen bonding and hydrophobic interactions with biological receptors.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate cytokine production and inhibit the expression of inflammatory mediators such as prostaglandins and leukotrienes.

  • Case Study : A study demonstrated that administration of this compound reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has also been investigated for its analgesic properties. Preliminary findings suggest that it may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Research Finding : In a controlled study, subjects treated with this compound reported decreased pain levels compared to a placebo group, indicating its potential role in pain management .

Interaction with Biological Receptors

Studies have focused on the binding affinity of this compound to various receptors associated with inflammation and pain modulation. Its structural similarity to other bioactive compounds suggests it may interact with cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs), which are critical in regulating inflammatory responses.

Research Findings Summary

Study Focus Findings
Study AAnti-inflammatory effectsReduced edema in animal models; modulation of cytokine levels
Study BAnalgesic propertiesDecreased pain levels in treated subjects compared to placebo
Study CReceptor interactionsBinding affinity studies indicate potential interactions with COX and PPARs

Applications in Medicine

The potential therapeutic applications of this compound are vast. Its anti-inflammatory and analgesic properties make it a candidate for developing new treatments for conditions such as arthritis, chronic pain syndromes, and other inflammatory disorders.

  • Future Research Directions : Further studies are needed to elucidate the precise mechanisms of action and optimize the pharmacological profile of this compound for clinical use.

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